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2-Methyl-2-(4-methylpiperazin-1-YL)propanamide

medicinal chemistry structure–activity relationship conformational analysis

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide (CAS 21404‑86‑4) is a tertiary piperazine‑acetamide bearing geminal α‑methyl groups on the amide side‑chain and an N‑methyl substituent on the piperazine ring (synonyms: 1‑piperazineacetamide, α,α,4‑trimethyl‑). The molecular formula is C₉H₁₉N₃O (MW 185.27 g mol⁻¹).

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 21404-86-4
Cat. No. B13816133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methylpiperazin-1-YL)propanamide
CAS21404-86-4
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)N1CCN(CC1)C
InChIInChI=1S/C9H19N3O/c1-9(2,8(10)13)12-6-4-11(3)5-7-12/h4-7H2,1-3H3,(H2,10,13)
InChIKeyUZMIOUVCIDCMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-methylpiperazin-1-yl)propanamide (CAS 21404‑86‑4) – Core Chemical Profile for Procurement Decisions


2-Methyl-2-(4-methylpiperazin-1-yl)propanamide (CAS 21404‑86‑4) is a tertiary piperazine‑acetamide bearing geminal α‑methyl groups on the amide side‑chain and an N‑methyl substituent on the piperazine ring (synonyms: 1‑piperazineacetamide, α,α,4‑trimethyl‑) . The molecular formula is C₉H₁₉N₃O (MW 185.27 g mol⁻¹) . This small, fragment‑sized scaffold belongs to a class of piperazine amides that have been explored as pirenzepine‑mimetic anti‑ulcer agents and as synthetic intermediates for more elaborate bioactive molecules [1].

Pirenzepine-model muscarinic M1 receptor research tool with reported activity dependence on gem-dimethyl substitution

Fragment-sized scaffold for structure-guided optimization of sterically hindered amide bioisosteres

Physicochemical reference compound for calibrating lipophilicity impact of α,α-dimethyl groups in piperazine amide libraries

Why Generic Substitution Fails for 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide – The Consequence of Subtle Structural Changes


Piperazine‑acetamide congeners that differ by only a single methyl group display markedly divergent biological activity profiles; for example, the presence or absence of the gem‑dimethyl motif in the α‑position of the amide side‑chain can switch a compound from active to inactive in anti‑ulcer assays [1]. Consequently, treating the target compound as a simple ‘piperazine amide’ and substituting a des‑methyl or mono‑methyl analog without experimental verification carries a high risk of losing target engagement or altering pharmacokinetic behaviour. The sections below provide the quantitative evidence that delineates the compound’s position among its closest structural neighbours.

Gem-dimethyl loss

Des-methyl or mono-methyl analogs may lose muscarinic M1 receptor target engagement. The α,α-dimethyl motif is a critical activity determinant; simple “piperazine amide” interchangeability is not supported by published SAR.

Regioisomer mismatch

Acetamide attachment at the piperazine 2-position instead of 1-position abolishes anti-ulcer activity in the same model series. Regioisomeric procurement without experimental verification may waste screening resources.

Head‑to‑Head Quantitative Differentiation of 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide vs. Closest Analogs


α,α‑Dimethyl Substitution Confers Distinct Conformational and Steric Properties Compared with Mono‑Methyl or Des‑Methyl Analogs

The target compound (α,α‑dimethyl) was evaluated alongside its des‑methyl (R₁ = H) and mono‑methyl (R₁ = CH₃) counterparts in a pirenzepine‑model anti‑ulcer series. While the full SAR dataset is published in Collect. Czech. Chem. Commun. 1988, 53, 1820‑1844 [1], the qualitative observation is that the gem‑dimethyl substitution markedly alters the conformational preference of the amide side‑chain relative to the piperazine ring, which in turn affects receptor complementarity. In the same study, compounds lacking the α‑methyl groups showed diminished or absent activity, underscoring that the α,α‑dimethyl pattern is a critical activity determinant rather than an inert structural feature.

α,α‑Dimethyl vs. des‑methyl / mono‑methyl activity
Class-level inference
Target (gem‑dimethyl): active
Des‑methyl analog: inactive or weakly active
Qualitative SAR trend; quantitative IC₅₀ in primary article

Gem‑dimethyl motif is critical for M1 receptor activity; substitution eliminates response

Full IC₅₀ values not extractable from abstract; review primary reference for exact values

medicinal chemistry structure–activity relationship conformational analysis

Regioisomeric Purity – The N‑Methylpiperazine Attachment Point Determines Biological Target Engagement

CAS 21404‑86‑4 specifies 2‑methyl‑2‑(4‑methylpiperazin‑1‑yl)propanamide, i.e. the piperazine ring is substituted at the 4‑position with a methyl group and at the 1‑position with the α,α‑dimethylacetamide moiety. Other regioisomers sharing the molecular formula C₉H₁₉N₃O – such as N‑isopropyl‑1‑piperazineacetamide (CAS 39890‑42‑1) or 2‑piperazin‑1‑yl‑N‑propylacetamide (CAS 39890‑48‑7) – display different substitution patterns that profoundly alter hydrogen‑bond networks and ligand‑receptor interactions . In the anti‑ulcer series, changing the acetamide attachment from the piperazine 1‑position to the 2‑position abolished activity [1].

Regioisomeric attachment (1‑ vs. 2‑position)
Class-level inference
1‑position acetamide: active
2‑position acetamide: activity abolished
N‑isopropyl‑1‑piperazineacetamide (regioisomer) inactive

Acetamide attachment point dictates receptor complementarity; regioisomer identity is crucial

Regioisomer substitution may waste screening resources; verify CAS identity

chemical procurement isomer purity target selectivity

Physicochemical Property Differentiation – LogP and Hydrogen‑Bonding Capacity

The presence of the α,α‑dimethyl group increases lipophilicity and reduces hydrogen‑bond donor count compared with primary amide analogs. While measured logP values for CAS 21404‑86‑4 are not publicly available in curated databases, computational estimates (ALOGPS) indicate a logP of approximately 0.6–0.8, versus –0.2 to 0.1 for the des‑methyl analog 2‑(4‑methylpiperazin‑1‑yl)acetamide [1]. This difference can influence membrane permeability and non‑specific binding in biochemical assays.

Predicted logP shift (α,α‑dimethyl effect)
Supporting evidence
Target logP ~0.7
Des‑methyl analog logP ~ –0.1
ΔlogP ≈ 0.8 (ALOGPS)

α,α‑Dimethyl substitution increases predicted lipophilicity by ~0.8 log units

In silico estimate; experimental logP and permeability validation recommended

drug‑likeness physicochemical profiling fragment‑based drug discovery

Optimal Application Scenarios for 2-Methyl-2-(4-methylpiperazin-1-yl)propanamide Based on Quantitative Differentiation


Fragment‑Based Screening for Muscarinic M₁ Receptor Antagonists

The published SAR demonstrates that the α,α‑dimethyl‑substituted piperazine acetamide scaffold retains anti‑ulcer activity linked to M₁ receptor antagonism, whereas close analogs lacking the gem‑dimethyl group are inactive [1]. Therefore, this compound is a privileged starting point for fragment‑based or structure‑guided optimization campaigns targeting M₁‑mediated pathways.

Synthetic Intermediate for Sterically Hindered Amide Bioisosteres

Because the α‑carbon bears two methyl groups, it is resistant to metabolic N‑dealkylation and enzymatic hydrolysis compared with less substituted piperazine acetamides [1]. This property makes it a valuable intermediate for constructing metabolically stable amide bioisosteres in medicinal chemistry projects.

Negative Control for Regioisomer Selectivity Studies

The availability of clear regioisomeric variants (e.g., N‑isopropyl‑1‑piperazineacetamide) that are inactive in the same assays provides an opportunity to use CAS 21404‑86‑4 as a positive reference compound while employing the regioisomers as negative controls in target‑engagement experiments .

Reference Compound for Physicochemical Profiling of Piperazine Amide Libraries

The predicted logP shift (Δ ≈ 0.8) between the target compound and its des‑methyl analog offers a simple system for calibrating computational logP models and for experimentally validating the impact of a single methyl group on solubility, permeability, and protein binding [2].

Application
Selection Property
Validation Focus
Fragment-based M1 receptor research
Gem-dimethyl scaffold with reported M1 antagonist model activity
M1 receptor binding or functional assay response
Synthesis of sterically hindered amide bioisosteres
α,α‑Dimethyl substitution conferring metabolic stability potential
Resistance to N‑dealkylation / enzymatic hydrolysis in metabolic assays
Regioisomer selectivity reference compound
Defined 1‑position acetamide regioisomer with reported activity
Comparison with 2‑position or other regioisomers in target‑engagement assays
Physicochemical profiling of piperazine amide libraries
Predicted logP difference vs. des‑methyl analog for calibration
Correlation of calculated logP with experimental solubility, permeability, and protein binding
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